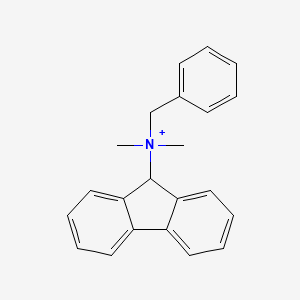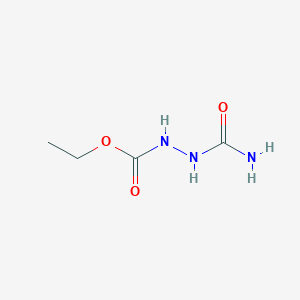![molecular formula C10H16AlN B14721477 2-[(Diethylalumanyl)methyl]pyridine CAS No. 14032-25-8](/img/structure/B14721477.png)
2-[(Diethylalumanyl)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Diethylalumanyl)methyl]pyridine is an organometallic compound that features a pyridine ring substituted with a diethylaluminum group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylalumanyl)methyl]pyridine typically involves the reaction of pyridine with diethylaluminum chloride. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive aluminum compound from reacting with moisture or oxygen. The reaction is usually performed in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve consistent product quality.
化学反応の分析
Types of Reactions
2-[(Diethylalumanyl)methyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The aluminum center can be oxidized to form aluminum oxides.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The diethylaluminum group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Hydrogen gas or hydride donors can be used.
Substitution: Halogenated compounds or other electrophiles can react with the aluminum center.
Major Products Formed
Oxidation: Aluminum oxides and pyridine derivatives.
Reduction: Reduced organic compounds and aluminum hydrides.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-[(Diethylalumanyl)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its potential as a catalyst in biochemical reactions is being explored.
Medicine: Research is ongoing into its use in drug synthesis and as a potential therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 2-[(Diethylalumanyl)methyl]pyridine involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich sites on the substrate, facilitating reactions such as bond formation or cleavage. The pyridine ring can also participate in π-π interactions, stabilizing transition states and intermediates.
類似化合物との比較
Similar Compounds
2-Methylpyridine: A simple methyl-substituted pyridine.
2-Pyridylaluminum Compounds: Other aluminum-substituted pyridines.
Pyridine Derivatives: Various functionalized pyridines with different substituents.
Uniqueness
2-[(Diethylalumanyl)methyl]pyridine is unique due to the presence of the diethylaluminum group, which imparts distinct reactivity and catalytic properties. This makes it valuable in applications where traditional pyridine derivatives may not be effective.
特性
CAS番号 |
14032-25-8 |
|---|---|
分子式 |
C10H16AlN |
分子量 |
177.22 g/mol |
IUPAC名 |
diethyl(pyridin-2-ylmethyl)alumane |
InChI |
InChI=1S/C6H6N.2C2H5.Al/c1-6-4-2-3-5-7-6;2*1-2;/h2-5H,1H2;2*1H2,2H3; |
InChIキー |
SKEVQNXMEWFFRE-UHFFFAOYSA-N |
正規SMILES |
CC[Al](CC)CC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



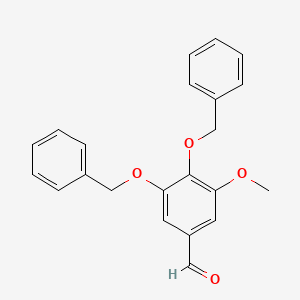
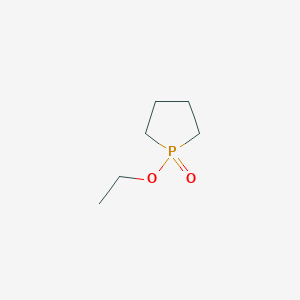
![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
![4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one](/img/structure/B14721418.png)
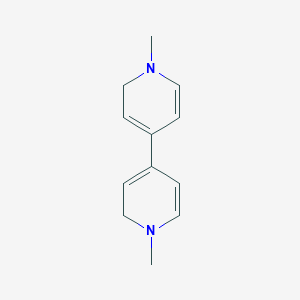

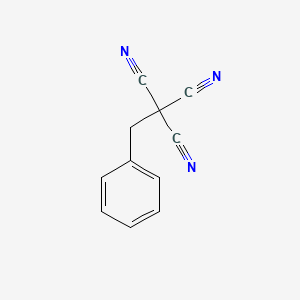

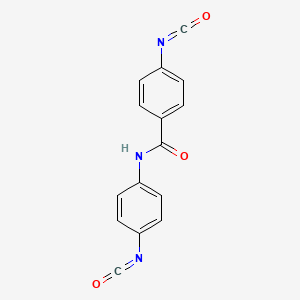
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)

